2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine” is an organic compound that contains borate and sulfonamide groups . It is an intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis of a similar compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, involves the reaction of Pinacol and Trimethyl borate .Molecular Structure Analysis
The molecular formula of “this compound” is C12H19BN2O3 . The structure of the title compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, include a boiling point of 120°C at 228mm, a density of 0.9642 g/mL at 25 °C, a refractive index of 1.4096, and a flash point of 108°F .Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives are used as raw materials for various chemical syntheses. For instance, Liao et al. (2022) described the synthesis and characterization of a similar compound using FT-IR, NMR, and MS spectroscopies, alongside X-ray diffraction and Density Functional Theory (DFT) calculations (Liao et al., 2022).
- Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures with similar methods and further investigating molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Biological Evaluation
- Vaddiraju et al. (2022) explored the anti-diabetic activity of novel pyrazole-based heterocycles attached to sugar moieties, synthesizing new compounds and evaluating their medicinal potential (Vaddiraju et al., 2022).
Electrochromic Materials
- Zhao et al. (2014) utilized a related pyrazine compound as an acceptor unit in electrochromic materials, studying their spectroelectrochemical and electrochemical properties for potential use in NIR electrochromic devices (Zhao et al., 2014).
Photophysical Properties
- Hoffert et al. (2017) synthesized and studied a series of push–pull pyrazine fluorophores, investigating their optical absorption and emission properties in different solvents for potential applications in intramolecular charge transfer and nonlinear optics (Hoffert et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is a type of organoboron compound , which are often used as reagents in organic synthesis .
Mode of Action
Organoboron compounds, such as this one, are generally known to participate in various types of chemical reactions, including carbon-carbon bond formation, oxidation, and reduction .
Biochemical Pathways
Organoboron compounds are known to play a crucial role in various organic synthesis reactions , which could potentially affect multiple biochemical pathways.
Result of Action
As an organoboron compound, it is likely involved in various chemical reactions, potentially leading to the synthesis of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that organoboron compounds are generally stable under normal conditions .
Biochemical Analysis
Biochemical Properties
Boronic acid compounds, which are structurally similar, are usually used to protect diols and are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .
Molecular Mechanism
It is known that boronic acid compounds can form boronic ester bonds, which are widely used in the construction of stimulus-responsive drug carriers .
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14-9(15-5)7-13-8/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDDXYDZWFRPNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.